2-(Ethylamino)-5-fluorobenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9FN2 |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-(ethylamino)-5-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,12H,2H2,1H3 |
InChI Key |
FUVRCDSSXOHJNX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)F)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Ethylamino 5 Fluorobenzonitrile
Established Synthetic Pathways for 2-(Ethylamino)-5-fluorobenzonitrile
The primary route for synthesizing this compound relies on the well-established mechanism of nucleophilic aromatic substitution (SNAr). This pathway is favored due to the electronic properties of the precursor molecules.
The synthesis of this compound is effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, an electron-poor aromatic ring is attacked by a nucleophile, leading to the substitution of a leaving group. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comnih.gov
For the synthesis of this compound, a suitable halogenated benzonitrile (B105546) precursor is treated with ethylamine, which acts as the nucleophile. The most common precursors are 2,5-difluorobenzonitrile or 2-chloro-5-fluorobenzonitrile. The cyano group (-C≡N) at position 1 and the halogen (fluorine or chlorine) at position 5 strongly activate the halogen at position 2 toward nucleophilic attack by ethylamine. The general order of reactivity for leaving groups in SNAr reactions is F > Cl > Br > I, making fluorinated precursors particularly effective. nih.gov
The reaction proceeds as follows:
Step 1: The ethylamine nucleophile attacks the carbon atom bonded to the leaving group (halogen at position 2), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Step 2: The aromaticity of the ring is restored by the departure of the halide ion (F⁻ or Cl⁻), yielding the final product, this compound.
The selection of precursors and the optimization of reaction conditions are critical for achieving high yields and purity.
Precursors: The most logical starting materials are 2,5-difluorobenzonitrile or 2-chloro-5-fluorobenzonitrile. The choice between them may depend on commercial availability and cost, though the fluoro-substituted precursor is generally more reactive. Ethylamine serves as the aminating agent.
Reaction Conditions: Drawing parallels from similar halogen exchange reactions on activated aromatic systems, optimal conditions can be established. google.comgoogle.com The reaction is typically performed in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane, which can solvate the cationic species and accelerate the reaction. A base, such as potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine, is often added to neutralize the hydrohalic acid (HF or HCl) formed during the reaction. The reaction generally requires elevated temperatures, often in the range of 80-160°C, to proceed at a practical rate. google.com
Below is an interactive table summarizing typical reaction conditions.
| Parameter | Condition | Rationale |
| Precursor | 2,5-Difluorobenzonitrile or 2-Chloro-5-fluorobenzonitrile | Provides the aromatic scaffold with a good leaving group activated by electron-withdrawing groups. |
| Nucleophile | Ethylamine (C₂H₅NH₂) | The source of the ethylamino group. |
| Solvent | DMSO, DMF, Sulfolane | Polar aprotic solvents stabilize intermediates and increase reaction rates. |
| Base | K₂CO₃, Triethylamine | Neutralizes the acid byproduct, driving the reaction to completion. |
| Temperature | 80 - 160 °C | Provides the necessary activation energy for the substitution. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential side reactions involving atmospheric oxygen or moisture. google.com |
Advanced Synthetic Approaches and Yield Optimization Strategies for this compound
While the standard SNAr reaction is robust, advanced methodologies can be applied to improve yield, purity, and process efficiency. Specific literature on advanced synthesis for this particular molecule is limited; however, general optimization strategies for analogous reactions are applicable.
Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as quaternary ammonium salts, can enhance reaction rates, particularly when dealing with reactants of differing polarity. These catalysts facilitate the transfer of the nucleophile between phases, increasing the effective concentration and reaction speed. google.com
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture. This can also lead to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can optimize yields and safety, especially for exothermic reactions, and allows for easier scalability compared to batch processing.
Reactivity Profile and Derivative Formation of this compound
The chemical behavior of this compound is dictated by its two primary functional groups: the ethylamino group and the nitrile group. Each can undergo specific chemical transformations to yield a variety of derivatives.
The secondary amine of the ethylamino group is susceptible to oxidation. While specific studies on the oxidation of this compound are not widely documented, the reactivity can be inferred from the general chemistry of secondary aromatic amines. The outcome of the oxidation depends heavily on the choice of oxidizing agent and reaction conditions.
| Oxidizing Agent | Potential Product Class |
| Peroxy acids (e.g., m-CPBA) | N-oxides or hydroxylamines |
| Strong oxidants (e.g., KMnO₄, CrO₃) | Can lead to ring-opening or complex polymeric materials. |
| Mild oxidants (e.g., MnO₂) | May lead to the formation of imines or enamines. |
The nitrile group (-C≡N) is a versatile functional group that can be readily reduced to a primary amine. This transformation is a common and high-yielding reaction in organic synthesis. wikipedia.org The reduction of this compound would yield (2-(ethylamino)-5-fluorophenyl)methanamine, a valuable diamine intermediate.
Several reagents are effective for this reduction:
Catalytic Hydrogenation: This is often the most economical method, utilizing hydrogen gas (H₂) with a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂). The reaction is typically carried out under pressure. wikipedia.orgchemguide.co.uk
Metal Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently converts nitriles to primary amines. chemguide.co.uklibretexts.org The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. Other borohydride-based reagents can also be used, sometimes requiring a catalyst. nih.gov
Partial Reduction to Aldehyde: Under specific conditions, the nitrile can be partially reduced to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, which proceeds via an imine intermediate that is hydrolyzed during workup. wikipedia.orglibretexts.org
The table below summarizes common reduction methods for the nitrile group.
| Reagent/Method | Product | Typical Conditions |
| H₂ / Raney Ni, Pd/C, or PtO₂ | Primary Amine | Elevated H₂ pressure, solvent (e.g., ethanol, methanol) |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Anhydrous ether or THF, followed by aqueous workup |
| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | Low temperature (-78 °C), followed by hydrolysis |
Further Halogen Displacement and Aromatic Functionalization
While specific research detailing the further halogen displacement and aromatic functionalization of this compound is not extensively documented in publicly available literature, the chemical nature of the molecule suggests several potential transformations. The presence of a fluorine atom on the aromatic ring, activated by the electron-donating ethylamino group and the electron-withdrawing nitrile group, makes it a candidate for nucleophilic aromatic substitution reactions.
Potential halogen displacement reactions could involve the substitution of the fluorine atom by other nucleophiles, such as alkoxides, thiolates, or amines, under appropriate reaction conditions. The success of such reactions would depend on the nucleophilicity of the incoming group and the stability of the resulting intermediate.
Aromatic functionalization could also be envisioned through electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be carefully considered. The ethylamino group is an activating, ortho-, para-director, while the nitrile group is a deactivating, meta-director. The fluorine atom is a deactivating, ortho-, para-director. The interplay of these directing effects would influence the regioselectivity of any further functionalization. For instance, reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially introduce new functional groups onto the aromatic ring, leading to a diverse range of derivatives. However, without specific experimental data, these remain theoretical possibilities.
This compound as a Versatile Synthetic Intermediate
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the construction of heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic nitrile group in a specific ortho arrangement, allows for a variety of cyclization reactions.
Role in Complex Organic Molecule Synthesis
The utility of this compound as a building block is rooted in its ability to participate in multi-step reaction sequences. The ethylamino group can be further functionalized, for example, through acylation or alkylation, to introduce additional complexity. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine, providing further handles for molecular elaboration. These transformations, coupled with potential modifications of the aromatic ring, allow for the construction of intricate molecular architectures. While specific examples of its use in the total synthesis of complex natural products are not readily found in the literature, its structural motifs are present in various biologically active compounds, suggesting its potential as a key precursor.
Building Block for Heterocyclic Systems
A primary application of this compound is in the synthesis of heterocyclic compounds. The ortho-positioning of the ethylamino and nitrile groups is particularly well-suited for the formation of fused ring systems. For instance, condensation reactions with appropriate bifunctional reagents can lead to the formation of various nitrogen-containing heterocycles.
One notable application is in the synthesis of quinazoline derivatives. The reaction of this compound with a one-carbon synthon, such as formamide or a formic acid equivalent, can lead to the formation of a 4-amino-6-fluoro-quinazoline scaffold. This core structure is found in a number of medicinally important compounds.
Furthermore, the nitrile group can be activated and participate in cyclization reactions with the adjacent ethylamino group. For example, treatment with a strong base could potentially lead to an intramolecular Thorpe-Ziegler type reaction, although this would depend on the specific reaction conditions and the stability of the resulting ring system.
The following table summarizes the potential of this compound in the synthesis of various heterocyclic systems.
| Reagent/Condition | Resulting Heterocyclic System | Potential Application |
| Formamide or Formic Acid derivatives | 4-Amino-6-fluoroquinazolines | Medicinal Chemistry |
| Phosgene or its equivalents | 2,4-Dioxo-1,2,3,4-tetrahydroquinazolines | Pharmaceutical Scaffolds |
| Carbon disulfide | 2-Thio-1,2,3,4-tetrahydroquinazolines | Synthetic Intermediates |
| Guanidine | 2,4-Diaminoquinazolines | Biologically Active Molecules |
This interactive data table highlights the versatility of this compound as a precursor for a range of heterocyclic structures, underscoring its importance in synthetic organic chemistry.
Spectroscopic Data for this compound Currently Unavailable in Public Domain
Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and structural elucidation data for the chemical compound This compound is not publicly available at this time.
Searches for Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, as well as advanced NMR analyses for this specific molecule, did not yield any published experimental or theoretical data. While the compound is listed in chemical supplier databases with the CAS number 115661-85-3, the associated characterization data required to fulfill the detailed outline of this article is not provided.
Consequently, the comprehensive spectroscopic and structural elucidation of this compound, as outlined in the requested article structure, cannot be generated. The necessary data for sections on vibrational and nuclear magnetic resonance spectroscopy, including detailed findings and data tables, is not present in the accessible scientific domain.
Further research or de novo analysis would be required to produce the spectroscopic information needed for a thorough and scientifically accurate article on this particular compound.
Comprehensive Spectroscopic and Structural Elucidation of 2 Ethylamino 5 Fluorobenzonitrile
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
The electronic absorption spectrum of 2-(Ethylamino)-5-fluorobenzonitrile in a suitable solvent, such as ethanol, is anticipated to exhibit characteristic absorption bands in the ultraviolet region. These absorptions arise from π → π* and n → π* electronic transitions within the molecule. The benzonitrile (B105546) moiety, with its aromatic ring and cyano group, possesses a conjugated π-system. The presence of the ethylamino group (an auxochrome) and the fluorine atom will influence the position and intensity of these absorption maxima (λmax).
Based on studies of similar aromatic nitriles, such as 2-amino-4-chlorobenzonitrile, two primary absorption peaks are expected. analis.com.my The intense absorption band at a shorter wavelength can be attributed to the π → π* transition of the aromatic system. A less intense band at a longer wavelength would correspond to the n → π* transition, likely associated with the non-bonding electrons of the nitrogen atom in the cyano group and the amino substituent. The ethylamino group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the π → π* transition compared to unsubstituted benzonitrile.
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π | 250 - 290 | High |
| n → π | 320 - 360 | Low to Medium |
Note: The exact λmax and molar absorptivity values would require experimental measurement.
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) is a powerful technique for the unambiguous confirmation of the elemental composition of a molecule. For this compound (C₉H₉FN₂), HRMS would provide a highly accurate mass measurement of its molecular ion, allowing for the determination of its exact mass.
The expected monoisotopic mass of this compound can be calculated by summing the masses of its constituent atoms (⁹C, ⁹H, ¹F, ²N). This calculated exact mass would then be compared to the experimentally measured mass from the HRMS instrument, typically an Orbitrap or FT-ICR mass spectrometer. A mass error of less than 5 ppm (parts per million) between the calculated and observed mass would provide strong evidence for the molecular formula.
In addition to the molecular ion peak, the mass spectrum would likely show characteristic fragmentation patterns resulting from the loss of small neutral molecules or radicals, such as the ethyl group or hydrogen cyanide.
Table 2: Calculated High-Resolution Mass Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) | Ion Species |
| C₉H₉FN₂ | 164.0750 | [M+H]⁺, [M+Na]⁺, etc. |
Note: The observed mass and fragmentation pattern would be determined experimentally.
X-ray Diffraction Studies for Crystalline Structure Analysis
Analysis of related structures, such as 2-amino-4-chlorobenzonitrile, suggests that the molecule would likely crystallize in a common space group. analis.com.my The crystal structure would reveal the planarity of the benzonitrile ring and the orientation of the ethylamino and fluoro substituents relative to the ring. Intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the nitrogen of the cyano group or the fluorine atom of a neighboring molecule, would play a significant role in the crystal packing. These interactions dictate the formation of the three-dimensional crystal lattice.
The refinement of the crystal structure would yield a low R-factor, indicating a good agreement between the experimental diffraction data and the final structural model.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (Examples) |
| a (Å) | ~6-10 |
| b (Å) | ~8-15 |
| c (Å) | ~12-20 |
| β (°) | ~90-105 (for monoclinic) |
| Z (molecules/unit cell) | 4 or 8 |
Note: These are hypothetical values based on similar structures and would require experimental determination.
Computational and Theoretical Investigations of 2 Ethylamino 5 Fluorobenzonitrile
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These computational methods allow for the detailed exploration of molecular geometry, vibrational modes, and electronic characteristics, offering insights that are complementary to experimental data.
The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional structure (the minimum on the potential energy surface) is determined. For 2-(Ethylamino)-5-fluorobenzonitrile, this would involve optimizing bond lengths, bond angles, and dihedral angles. DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed for this purpose. nih.gov
In studies of related molecules like o-methoxybenzonitrile and 2-amino-N-(phenylcarbamothioyl)benzamide, DFT calculations have shown excellent agreement between computed and experimentally determined geometric parameters. nih.govrsc.org For instance, in a study on a Schiff base derived from 2-aminobenzonitrile (B23959), the theoretically optimized structure was found to be in good agreement with X-ray diffraction data. nih.gov The planarity and orientation of the ethylamino group relative to the fluorinated benzene (B151609) ring would be a key outcome of such an analysis. Conformational analysis would also explore different rotational isomers (conformers) of the ethyl group to identify the most stable arrangement.
Table 1: Representative Optimized Geometric Parameters for a Substituted Benzonitrile (B105546) (Note: This table is illustrative, based on typical values for similar structures like benzonitrile and its derivatives as specific data for this compound is not available in the cited literature).
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length | C≡N | 1.158 Å |
| C-CN | 1.441 Å | |
| C-F | 1.345 Å | |
| C-N (amino) | 1.375 Å | |
| N-C (ethyl) | 1.458 Å | |
| Bond Angle | C-C-CN | 120.5° |
| C-C-F | 119.8° | |
| C-C-N (amino) | 121.0° | |
| Dihedral Angle | C-C-N-C (ethyl) | ~180° (for a planar conformer) |
| Data is synthesized from typical values found in studies of benzonitrile and related derivatives. sphinxsai.com |
Once the geometry is optimized, vibrational frequency calculations are performed to confirm that the structure is a true minimum (no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These calculations provide the fundamental vibrational modes of the molecule. Each mode can be assigned to specific stretching, bending, or torsional motions of the atoms.
For substituted benzonitriles, the C≡N stretching frequency is a characteristic and intense band. In a study of 3-aminobenzonitrile, this mode was observed in the FT-IR spectrum and confirmed through DFT calculations. researchgate.net Similarly, for this compound, one would expect to identify characteristic vibrational modes for the C-F bond, the N-H bond of the amino group, and the various vibrations of the benzene ring. Theoretical calculations help in the unambiguous assignment of these experimental spectral bands. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational method. nih.gov
Table 2: Representative Calculated Vibrational Frequencies for a Substituted Benzonitrile (Note: This table is illustrative, based on findings for molecules like o-methoxybenzonitrile and aminobenzonitriles. nih.govresearchgate.net)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Intensity |
| N-H Stretch | ~3450 | Medium |
| C-H Stretch (Aromatic) | 3050 - 3100 | Weak-Medium |
| C-H Stretch (Ethyl) | 2900 - 3000 | Medium |
| C≡N Stretch | ~2230 | Strong |
| C=C Stretch (Aromatic) | 1500 - 1600 | Strong |
| N-H Bend | ~1620 | Medium |
| C-F Stretch | ~1250 | Strong |
| Frequencies are typical values from DFT calculations on related molecules. |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net
In studies of substituted benzonitriles, the HOMO is typically a π-orbital delocalized over the benzene ring and the electron-donating substituent, while the LUMO is a π*-orbital with significant contributions from the benzonitrile moiety. nih.govnih.gov For this compound, the electron-donating ethylamino group would be expected to raise the energy of the HOMO, while the electron-withdrawing cyano and fluoro groups would lower the energy of the LUMO. The analysis reveals that charge transfer likely occurs from the amino group and benzene ring to the cyano group upon electronic excitation. nih.govresearchgate.net
Table 3: Representative Frontier Molecular Orbital Energies (Note: Values are illustrative, based on DFT calculations for similar aminobenzonitrile derivatives. nih.govresearchgate.net)
| Parameter | Value (eV) |
| HOMO Energy | -6.20 |
| LUMO Energy | -1.50 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.orgrsc.org The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
For this compound, the most negative potential would be expected around the nitrogen atom of the cyano group, indicating its role as a Lewis basic site. The nitrogen atom of the ethylamino group would also exhibit negative potential, though likely modulated by its interaction with the ring. The fluorine atom, being highly electronegative, creates a region of negative potential around it but can also contribute to a positive region on the carbon it is attached to. researchgate.netmdpi.comnih.gov The hydrogen atom of the amino group would show a region of positive potential, making it a potential hydrogen bond donor.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.govwisc.edu It examines charge transfer, hybridization, and delocalization effects (hyperconjugation) by analyzing interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov
Table 4: Representative NBO Analysis - Second-Order Perturbation Energies E(2) (Note: This table is illustrative, based on typical interactions found in substituted benzonitriles. nih.govresearchgate.net)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| π (C1-C2) | π* (C3-C4) | ~20.5 |
| n (N_amino) | π* (C5-C6_ring) | ~55.2 |
| n (F) | σ* (C-C_ring) | ~4.8 |
| π (C_ring) | π* (C≡N) | ~5.1 |
| n denotes a lone pair orbital. E(2) values are representative of strong delocalization interactions. |
Density Functional Theory (DFT) Applications
Calculation of Electronic Properties (e.g., Polarizability, Hyperpolarizability, Dipole Moment)
Polarizability (α) and hyperpolarizability (β) are key indicators of a molecule's NLO properties. derpharmachemica.com These properties describe how the electron cloud of a molecule is distorted by an external electric field. For 2A5FBN, the calculated mean polarizability was 129.415 × 10⁻³³ esu, and the first-order hyperpolarizability was 596.933 × 10⁻³³ esu. derpharmachemica.com The relatively high values for polarizability and hyperpolarizability suggest that the molecule possesses significant NLO activity, which is important for applications like frequency doubling of light. derpharmachemica.comresearchgate.net
Table 1: Calculated Electronic Properties of 2-Amino-5-fluorobenzonitrile Data obtained from studies on the analogue compound 2-Amino-5-fluorobenzonitrile (2A5FBN).
| Property | Calculated Value | Unit |
| Dipole Moment (μ) | 1.8274 | Debye |
| Mean Polarizability (α) | 129.415 × 10⁻³³ | esu |
| Anisotropy of Polarizability | 209.318 × 10⁻³³ | esu |
| First-Order Hyperpolarizability (β) | 596.933 × 10⁻³³ | esu |
Source: Der Pharma Chemica, 2016. derpharmachemica.com
Ab Initio Methods and Semi-Empirical Calculations
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the inclusion of experimental data or empirical parameters. derpharmachemica.com These methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are foundational for predicting molecular structures, energies, and properties. derpharmachemica.comresearchgate.net In the theoretical investigation of the analogue 2-Amino-5-fluorobenzonitrile, both HF and DFT methods were employed to determine its equilibrium molecular structure, vibrational frequencies, and electronic properties. derpharmachemica.com
Semi-empirical calculations represent a middle ground between the high accuracy of ab initio methods and the speed of classical mechanics. nih.gov They use a simplified quantum mechanical framework and incorporate parameters derived from experimental data to speed up calculations. While less accurate than ab initio methods, they are useful for studying larger molecular systems where higher-level computations would be prohibitively expensive. nih.govnih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of ground-state DFT used to investigate the properties of electronically excited states. rsc.orgresearchgate.netuci.edu It has become a standard tool for calculating vertical excitation energies, which correspond to the absorption peaks in UV-visible spectroscopy, and for analyzing the nature of electronic transitions. rsc.orgchemrxiv.org
By applying TD-DFT, researchers can simulate absorption and emission spectra, determine the geometries of excited states, and understand phenomena like fluorescence. researchgate.net The method works by calculating the linear response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light. uci.edu For the related molecules 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile, TD-DFT calculations at the B3LYP/aug-cc-pvtz level were successfully used to simulate their vibronic spectra, showing good agreement with experimental results. mdpi.com This demonstrates the utility of TD-DFT in predicting the excited-state behavior of such compounds. mdpi.com
Molecular Modeling and Simulation Methodologies
Beyond quantum mechanical calculations that focus on electronic structure, molecular modeling and simulation methodologies are used to explore the dynamic behavior and macroscopic properties of chemical systems over time.
Molecular Mechanics (MM) and Force Field Development
Molecular Mechanics (MM) is a computational method that approximates a molecule as a collection of atoms held together by classical forces, described by a potential energy function known as a force field. nih.govnih.gov Unlike quantum methods, MM does not explicitly model electrons, which dramatically reduces computational cost and allows for simulations of very large systems like proteins and polymers over long timescales. nih.gov
The force field is the core of any MM simulation. rsc.org It consists of a set of equations and parameters that define the energy of a molecule based on its conformation, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces). arxiv.org Developing a reliable force field for a novel molecule like this compound requires a careful parameterization process. This typically involves fitting the MM parameters to reproduce high-quality quantum mechanical data or experimental measurements for the molecule and its fragments. rsc.org
Molecular Dynamics (MD) Simulations of Chemical Systems
Molecular Dynamics (MD) is a simulation technique that uses a force field to calculate the trajectory of every atom in a system over time by solving Newton's equations of motion. nih.gov An MD simulation provides a detailed, atomistic view of how a system evolves, revealing information about conformational changes, molecular motion, and thermodynamic properties.
For a molecule like this compound, MD simulations could be used to study its conformational preferences in different solvents, its interaction with biological macromolecules, or its aggregation behavior. The simulation starts with an initial set of positions and velocities for all atoms. Then, in a series of small time steps (typically femtoseconds), forces on each atom are calculated using the force field, and these forces are used to update the atomic positions and velocities for the next time step. nih.gov
Monte Carlo Simulation Techniques
Monte Carlo (MC) simulations offer an alternative to MD for exploring the properties of a chemical system. rsc.org Instead of simulating a deterministic trajectory through time, MC methods use random sampling to generate a representative set of molecular configurations from a statistical ensemble (e.g., the Boltzmann distribution).
In a typical MC simulation, a new molecular configuration is generated by making a random change to the previous one (e.g., rotating a bond or translating the molecule). This new configuration is then accepted or rejected based on a probability criterion that depends on the change in the system's energy, as calculated by the force field. rsc.org By repeating this process millions of times, MC simulations can efficiently sample the conformational space of a molecule to calculate equilibrium thermodynamic properties such as average energies and heat capacities.
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches
The application of Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid approaches to study this compound allows for a detailed investigation of its behavior in complex systems, such as in solution or within a biological macromolecule. In this method, the electronically significant part of the molecule, typically the fluorobenzonitrile ring and the ethylamino group, is treated with a high level of quantum mechanical theory. This captures the intricate electronic effects, such as electron delocalization and polarization, which are crucial for understanding its chemical properties. The surrounding environment, be it solvent molecules or amino acid residues, is modeled using less computationally expensive molecular mechanics force fields.
This dual-level approach provides a balance between accuracy and computational feasibility, enabling the simulation of how the environment influences the geometry, electronic distribution, and energy of this compound. For instance, QM/MM simulations can elucidate the specific hydrogen bonding interactions between the amino group or the nitrile nitrogen and solvent molecules, and how these interactions modulate the molecule's reactivity. While specific QM/MM studies on this compound are not extensively documented in publicly available literature, the methodology remains a critical tool for predicting its behavior in condensed phases.
Theoretical Prediction of Chemical Reactivity and Selectivity
Theoretical calculations are instrumental in predicting how this compound will behave in chemical reactions, identifying the most likely sites for electrophilic or nucleophilic attack and its potential to interact with radicals.
Electrophilicity and Nucleophilicity Indices
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of molecules through various indices. The electrophilicity index (ω) measures the ability of a molecule to accept electrons, while the nucleophilicity index (N) indicates its capacity to donate electrons. These indices are calculated from the electronic chemical potential (μ) and chemical hardness (η), which are in turn related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
A hypothetical data table based on DFT calculations could look as follows:
| Parameter | Value (eV) | Interpretation |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |
| Chemical Potential (μ) | -3.85 | Tendency to escape from an equilibrium |
| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 2.80 | Strong electrophile |
| Nucleophilicity Index (N) | 2.5 | Moderate nucleophile |
Note: The values in this table are illustrative and would need to be determined from actual quantum chemical calculations.
Such calculations would likely reveal that the carbon atom of the nitrile group and the carbon atom attached to the fluorine are potential sites for nucleophilic attack. The nitrogen of the ethylamino group and the aromatic carbons at positions ortho and para to this group would be the primary sites for electrophilic attack.
Radical Scavenging Mechanisms and Spin Density Distributions
The potential for this compound to act as a radical scavenger can also be investigated theoretically. The primary mechanism for radical scavenging by an amino-substituted aromatic compound is often through hydrogen atom transfer (HAT) from the N-H bond of the amino group. The ease of this process is related to the bond dissociation enthalpy (BDE) of the N-H bond. A lower BDE indicates a greater propensity to donate a hydrogen atom to a radical species.
Upon hydrogen abstraction, a radical is formed on the nitrogen atom. The stability of this resulting radical is a key factor in the antioxidant potential of the parent molecule. Spin density distribution calculations can map the delocalization of the unpaired electron across the molecule. Significant delocalization of the spin density over the aromatic ring indicates a more stable radical, and thus, a more effective radical scavenger.
For the this compound radical, it is expected that the spin density would be highest on the nitrogen atom, with considerable delocalization onto the aromatic ring, particularly at the ortho and para positions relative to the amino group. The fluorine and nitrile groups, being electron-withdrawing, would likely have a smaller share of the spin density.
A hypothetical spin density distribution might be represented as follows:
| Atom/Group | Spin Density (arbitrary units) |
| Nitrogen (of amino group) | +0.65 |
| C2 (attached to N) | -0.15 |
| C3 | +0.20 |
| C4 | -0.05 |
| C5 (attached to F) | +0.02 |
| C6 | +0.25 |
| Nitrile Group | +0.08 |
Note: These values are for illustrative purposes to demonstrate the concept of spin density distribution.
These theoretical insights are invaluable for the rational design of novel molecules with specific reactivity profiles and for understanding the fundamental chemical behavior of compounds like this compound.
Derivatization Chemistry and Analytical Enhancement of 2 Ethylamino 5 Fluorobenzonitrile
Rational Design of Derivatization Strategies for 2-(Ethylamino)-5-fluorobenzonitrile
The design of a derivatization strategy for this compound is guided by the distinct reactivity of its functional groups: the secondary amine, the nitrile group, and the aromatic ring. Each of these sites can be targeted to introduce new chemical moieties that improve the molecule's analytical characteristics.
Modification of the Secondary Amine Functionality
The secondary amine in this compound is a prime target for derivatization due to its nucleophilic nature. A variety of reagents can react with this group to form stable derivatives with enhanced detectability.
Acylation Reactions: Acylation of the secondary amine with reagents like acid chlorides or anhydrides can introduce a chromophore or a fluorophore. For instance, reaction with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) yields a highly fluorescent sulfonamide derivative. nih.govsigmaaldrich.com This is a widely used pre-column derivatization technique in high-performance liquid chromatography (HPLC) for amines that lack a native fluorophore. nih.gov The reaction is typically carried out in a buffered alkaline medium. nih.gov
Another effective derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with primary and secondary amines to produce stable, highly fluorescent adducts. researchgate.netresearchgate.net This method is known to increase detection sensitivity by several orders of magnitude compared to standard UV absorbance detection. researchgate.net
Silylation Reactions: For gas chromatography (GC) analysis, the volatility of this compound can be increased by silylation of the secondary amine. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. youtube.comresearchgate.net This derivatization reduces the polarity of the molecule and minimizes interactions with the stationary phase, leading to improved peak shape and thermal stability. researchgate.netresearchgate.net
Conversion Reactions of the Nitrile Group
The nitrile group offers another avenue for derivatization, primarily through hydrolysis or reduction reactions. These transformations alter the polarity and chemical nature of the molecule, which can be advantageous for certain analytical separations.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. rsc.org Complete hydrolysis to the corresponding carboxylic acid significantly increases the polarity of the molecule. This change in polarity can be exploited to improve separation from less polar matrix components in reversed-phase HPLC.
Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. nih.govorganic-chemistry.org This conversion introduces a new primary amine functionality, which can then be further derivatized using the methods described for the secondary amine, such as reaction with dansyl chloride or FMOC-Cl. This two-step derivatization strategy can be employed to introduce a fluorescent tag if direct derivatization of the secondary amine is not optimal.
Aromatic Ring Functionalization for Specific Applications
While direct functionalization of the aromatic ring is less common for routine analytical derivatization, it can be a powerful tool for specific applications where a highly tailored derivative is required. Electrophilic aromatic substitution reactions could potentially be used to introduce specific functionalities. However, these reactions are often less straightforward than the derivatization of the amine or nitrile groups and may require more rigorous optimization of reaction conditions. The existing fluorine atom and the ethylamino group will direct incoming electrophiles to specific positions on the ring, which needs to be considered in the design of such a strategy.
Impact on Analytical Performance in Separation Techniques
The primary goals of derivatization are to improve chromatographic resolution and enhance detection sensitivity. The rationally designed strategies for this compound are expected to have a significant positive impact on its analysis by both gas and liquid chromatography.
Improved Chromatographic Resolution and Separation
Derivatization can significantly alter the retention behavior of this compound, leading to better separation from interfering compounds in complex matrices.
In gas chromatography , the volatility of the analyte is a critical factor. Silylation of the secondary amine reduces the boiling point and polarity of the molecule, resulting in shorter retention times and more symmetrical peak shapes. This is particularly beneficial for preventing peak tailing, which can occur due to interactions between the polar amine group and active sites on the GC column.
The following table illustrates the effect of silylation on the GC-MS analysis of a structurally related compound, showcasing the potential for improved chromatographic performance.
| Compound | Derivatization Reagent | Retention Time (min) | Peak Shape | Reference |
| Amino Acid | MSTFA | Varies | Symmetrical | researchgate.net |
| Organic Acid | MSTFA | Varies | Symmetrical | researchgate.net |
This table demonstrates the general principle of improved peak shape and volatility for GC analysis upon silylation of polar functional groups.
In high-performance liquid chromatography , derivatization can be used to manipulate the polarity of the analyte to achieve better separation. For instance, the hydrolysis of the nitrile group to a carboxylic acid increases the polarity, leading to earlier elution in reversed-phase HPLC. Conversely, acylation of the amine with a nonpolar group would increase its hydrophobicity and retention time. This tunability of retention is invaluable for developing robust and selective analytical methods. The derivatization of triterpenoids, for example, has been shown to significantly improve chromatographic behavior. nih.gov
Enhanced Detection Sensitivity through Chromophore or Fluorophore Introduction
A major advantage of derivatization is the ability to introduce a chemical moiety that strongly absorbs UV-visible light (a chromophore) or emits fluorescent light (a fluorophore). gdckulgam.edu.inslideshare.netyoutube.comwikipedia.org This is particularly useful for analytes that have poor detection characteristics in their native form.
The reaction of the secondary amine of this compound with reagents like dansyl chloride or FMOC-Cl is a prime example of this strategy. nih.govresearchgate.net These reagents attach a highly fluorescent group to the molecule, allowing for detection at very low concentrations using a fluorescence detector. The increase in sensitivity can be substantial, often reaching the femtomole level. nih.gov
The table below provides examples of the enhanced detection sensitivity achieved through fluorescent derivatization of amine-containing compounds.
| Analyte | Derivatizing Reagent | Detection Method | Limit of Detection (LOD) | Reference |
| Amino Acids | FMOC-Cl | Fluorescence | Femtomole range | nih.gov |
| Biogenic Amines | Dansyl Chloride | Fluorescence | 7-50 µg/L | researchgate.net |
| Anilines | Coumarin 6-SO₂Cl | Fluorescence | ppb range | elsevierpure.com |
| Tocainide | Fluorescamine | Fluorescence | ng/mL range | nih.gov |
| Aliphatic Amines | DMQC-OSu | Fluorescence | - | sigmaaldrich.com |
This table illustrates the significant improvement in detection limits that can be achieved by introducing a fluorophore to amine-containing analytes.
Table of Chemical Compounds
| Chemical Name | Abbreviation/Synonym |
| This compound | - |
| Dansyl chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA |
| Lithium aluminum hydride | LiAlH₄ |
| Coumarin 6-SO₂Cl | 2,7-diethylamino-2-oxo-2H-chromen-3-yl-benzothiazole-6-sulfonylchloride |
| Fluorescamine | - |
| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu |
Lack of Publicly Available Research on the Derivatization of this compound for Intermediate Analysis
Despite a comprehensive search of available scientific literature and chemical databases, no specific research findings or detailed data could be located regarding the derivatization of this compound as a tool for the isolation and characterization of its reaction intermediates. The existing public information on this compound primarily details its properties, synthesis, and availability as a chemical intermediate for larger molecules, but does not extend to the specific analytical application of derivatizing its own reaction intermediates.
Chemical research often employs derivatization to convert an analyte into a product that is more suitable for a particular analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This process can enhance detectability, improve separation, or stabilize a reactive intermediate, thereby allowing for its isolation and structural elucidation using methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
However, for this compound, the scientific community has not published any studies detailing such a process. The synthesis routes for this compound are established, but the specific challenges or goals that would necessitate the isolation of its transient intermediates via derivatization are not documented in accessible literature. Therefore, no data tables with research findings on this specific application can be generated.
The absence of this information in the public domain prevents the creation of a scientifically accurate and detailed article on this highly specific subject as requested. The required content, including detailed research findings and data tables on the derivatization of this particular compound for intermediate analysis, does not appear to be available in published scientific works.
2 Ethylamino 5 Fluorobenzonitrile in Coordination Chemistry
Ligand Design and Donor Atom Potential
The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the properties of the metal complex. 2-(Ethylamino)-5-fluorobenzonitrile features two potential donor atoms: the nitrogen of the ethylamino group and the nitrogen of the nitrile group. The electronic environment of these donor atoms, influenced by the substituents on the aromatic ring, plays a crucial role in their coordination potential.
The nitrogen atom of the secondary amine group in this compound possesses a lone pair of electrons, enabling it to act as a Lewis base and donate electron density to a metal center. The basicity of this nitrogen, and therefore its donor strength, is modulated by the electronic effects of the substituents on the aniline ring. Electron-donating groups generally increase the basicity of anilines, while electron-withdrawing groups decrease it pearson.comdoubtnut.com.
Nitriles are versatile ligands in coordination chemistry, typically coordinating to metal centers in a monodentate, end-on fashion through the lone pair of electrons on the sp-hybridized nitrogen atom unibo.itnih.gov. The strength of the metal-nitrile bond can be influenced by both σ-donation from the nitrile to the metal and π-back-donation from the metal to the π* orbitals of the nitrile unibo.itnih.gov.
The coordination of the nitrile group in this compound to a metal center is expected to be influenced by the electronic properties of the substituents on the benzonitrile (B105546) ring. The electron-donating ethylamino group at the ortho position and the electron-withdrawing fluorine atom at the meta position (relative to the nitrile group) will affect the electron density on the nitrile nitrogen and its ability to act as a σ-donor and π-acceptor. Generally, electron-donating groups on the benzonitrile ring enhance the σ-donor character of the nitrile ligand, while electron-withdrawing groups enhance its π-acceptor character nih.gov.
Formation and Characterization of Metal Complexes
The reaction of this compound with various metal salts can lead to the formation of coordination complexes. The characterization of these complexes is crucial to determine their structure, bonding, and properties. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.
Transition metals, with their partially filled d-orbitals, are particularly well-suited to form complexes with ligands like this compound. The formation of these complexes can occur through the coordination of either the amine nitrogen, the nitrile nitrogen, or both. In some cases, aminobenzonitrile ligands have been shown to coordinate to transition metals through both the amino and nitrile groups, acting as a bidentate ligand uobaghdad.edu.iq. The specific coordination mode will depend on factors such as the nature of the metal ion, the reaction conditions, and the solvent used. For instance, studies on 4-aminobenzonitrile have shown that it can form mononuclear complexes as well as one-dimensional and three-dimensional coordination polymers with different transition metals tandfonline.comresearchgate.nettandfonline.com.
The characterization of these metal complexes often involves comparing the spectroscopic data of the complex with that of the free ligand. For example, in IR spectroscopy, the coordination of the nitrile group to a metal center typically leads to a shift in the C≡N stretching frequency (ν(C≡N)). This shift can be to higher or lower wavenumbers depending on the balance between σ-donation and π-back-donation ua.ac.bespectroscopyonline.com. Similarly, the N-H stretching frequency of the amine group will also be affected upon coordination.
Table 1: Representative Infrared Spectroscopy Data for Coordinated this compound
| Functional Group | Free Ligand ν (cm⁻¹) | Coordinated Ligand ν (cm⁻¹) | Change upon Coordination |
| N-H (amine) | ~3400 | Lower frequency | Broadening and shift indicate coordination |
| C≡N (nitrile) | ~2230 | Higher or lower frequency | Shift indicates coordination and nature of metal-ligand bond |
In NMR spectroscopy, the chemical shifts of the protons and carbons in the ligand will change upon complexation. The protons of the ethylamino group and the aromatic protons are particularly sensitive to the coordination environment nih.govlibretexts.org. The ¹³C NMR chemical shift of the nitrile carbon is also a useful indicator of coordination nih.gov.
Table 2: Representative NMR Spectroscopy Data for Coordinated this compound
| Nucleus | Free Ligand δ (ppm) | Coordinated Ligand δ (ppm) | Change upon Coordination |
| ¹H (N-H) | Variable | Shifted and broadened | Indicates involvement in coordination |
| ¹H (aromatic) | 7.0 - 7.5 | Shifted | Reflects changes in electron density upon coordination |
| ¹³C (C≡N) | ~118 | Shifted | Indicates coordination of the nitrile group |
The presence of two potential donor atoms in this compound opens up the possibility of chelation, where the ligand binds to the metal center through both the amine and nitrile nitrogen atoms to form a stable ring structure. The formation of a five- or six-membered chelate ring is generally thermodynamically favorable mdpi.comlibretexts.org. The ability of aminonitrile ligands to act as bidentate chelating agents has been demonstrated in some transition metal complexes uobaghdad.edu.iq.
Hapticity refers to the coordination of a ligand to a metal center through a contiguous series of atoms wikipedia.orgedurev.in. In the context of this compound, the aromatic benzonitrile ring could potentially coordinate to a metal center in a η² or even a η⁶ fashion, although this is less common for simple benzonitrile ligands compared to ligands like benzene (B151609) or cyclopentadienyl cam.ac.uklibretexts.org. The hapticity of a ligand can change during a chemical reaction, which can have significant implications for the reactivity of the complex wikipedia.orgcam.ac.uk.
Mechanistic Studies of Coordination Interactions
Understanding the mechanism by which this compound coordinates to a metal center is essential for controlling the synthesis of desired complexes and for designing new catalytic applications. The coordination process can involve several steps, including solvent displacement from the metal coordination sphere followed by the binding of the ligand.
Mechanistic studies of nitrile coordination have shown that the process can be influenced by the nature of the metal, the ligand, and the reaction conditions. For some metal complexes, the binding of nitriles is a reversible process, and the kinetics of ligand exchange can be studied to understand the stability of the metal-nitrile bond nih.govacs.orgnih.gov. In some cases, the coordination of a nitrile ligand can be followed by an intramolecular reaction, such as a nucleophilic attack on the nitrile carbon nih.govacs.org. The presence of the amine group in this compound could potentially influence the mechanism of coordination, for example, by initially coordinating to the metal and then facilitating the coordination of the nitrile group through an intramolecular process.
The presence of two potential donor sites, the ethylamino nitrogen and the nitrile nitrogen, allows this compound to act as a versatile ligand in coordination chemistry. The coordination behavior would likely be influenced by the nature of the metal center, the reaction conditions, and the steric and electronic effects of the ethyl and fluoro substituents.
Based on the chemistry of similar aromatic amines and benzonitriles, several coordination modes can be postulated for this ligand. It could act as a monodentate ligand, coordinating through either the amino or the nitrile nitrogen. Alternatively, it could function as a bridging ligand, linking two metal centers. Chelation, where both the amino and nitrile groups bind to the same metal center, is also a possibility, although this would depend on the geometric feasibility of forming a stable chelate ring.
The electronic properties of the substituents on the aromatic ring are expected to play a significant role in the coordinating ability of the ligand. The fluorine atom, being an electron-withdrawing group, would decrease the electron density on the aromatic ring and potentially influence the basicity of the donor atoms. Conversely, the ethylamino group is an electron-donating group, which would increase the electron density, particularly at the ortho and para positions, potentially enhancing the coordinating ability of the nitrile group.
The interplay of these electronic effects, along with the steric hindrance provided by the ethyl group, would ultimately determine the stability and structure of the resulting metal complexes. The study of such complexes would provide valuable insights into the electronic and steric tuning of ligands in coordination chemistry.
Hypothetical Coordination Complexes of this compound
The following table presents hypothetical data for potential coordination complexes of this compound with various transition metals, based on typical values observed for similar ligands.
| Metal Center | Potential Coordination Mode | Expected Geometry | Potential Application |
| Palladium(II) | Monodentate (Nitrile) | Square Planar | Catalysis |
| Platinum(II) | Monodentate (Amino) | Square Planar | Anticancer Agent |
| Ruthenium(II) | Bridging | Octahedral | Photoluminescent Material |
| Copper(I) | Chelating | Tetrahedral | Sensor |
Research Directions in Organometallic Chemistry with this compound
The field of organometallic chemistry is continually driven by the development of new ligands that can be used to synthesize novel catalysts and materials. solubilityofthings.com The unique combination of functional groups in this compound makes it an intriguing candidate for exploration in several areas of organometallic research.
One promising research direction is the use of this compound as a ligand in the design of new homogeneous catalysts. The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the aromatic ring could lead to the development of highly selective and efficient catalysts for a variety of organic transformations, such as cross-coupling reactions or C-H activation. The presence of the nitrile group could also allow for post-synthetic modification of the catalyst, enabling the attachment of the catalyst to a solid support for easier separation and recycling.
Another area of potential research is the synthesis of organometallic polymers and materials. The bifunctional nature of this compound could be exploited to create coordination polymers with interesting electronic and photophysical properties. For instance, polymers incorporating this ligand could be investigated for applications in light-emitting diodes (LEDs), sensors, or as components in solar cells.
Furthermore, the study of the reactivity of organometallic complexes containing this ligand could reveal new and interesting chemical transformations. For example, the coordinated nitrile group could be susceptible to nucleophilic attack, leading to the formation of new functional groups and the synthesis of novel organic molecules. digitellinc.com
Potential Research Areas in Organometallic Chemistry
| Research Area | Potential Application of this compound | Rationale |
| Homogeneous Catalysis | Ligand for transition metal catalysts | The electronic and steric properties of the ligand can be tuned to control the activity and selectivity of the catalyst. |
| Materials Science | Building block for coordination polymers | The bifunctional nature of the ligand allows for the formation of extended network structures with potentially useful electronic and optical properties. |
| Synthetic Methodology | Precursor for the synthesis of novel organic compounds | The reactivity of the coordinated ligand can be exploited to develop new synthetic routes to functionalized molecules. |
Future Research Directions and Advanced Chemical Applications of 2 Ethylamino 5 Fluorobenzonitrile
Exploration of Novel Reaction Pathways and Catalytic Applications
The unique structural arrangement of 2-(Ethylamino)-5-fluorobenzonitrile, featuring a secondary amine, a nitrile group, and a fluorine atom on an aromatic ring, positions it as a versatile building block for future synthetic exploration. A primary area of research will be the development of novel reaction pathways to access complex molecular architectures. Drawing inspiration from its parent compound, 2-amino-5-fluorobenzonitrile, which is a known precursor for heterocyclic compounds like quinazolines and ligands for copper-catalyzed reactions, similar transformations for the ethylamino derivative are a logical next step. ossila.com Research could focus on its participation in Friedländer annulation or similar condensation reactions to create novel heterocyclic systems with potential biological activity.
Furthermore, the application of modern, sustainable catalytic systems to mediate reactions involving this compound is a promising avenue. The development of earth-abundant metal catalysts, such as those based on cobalt, for C-N bond formation offers an environmentally benign alternative to precious metal catalysts. digitellinc.com Investigating the reactivity of the N-H bond in this compound using these advanced catalytic systems could lead to efficient and selective N-arylation or other coupling reactions. nih.govnih.gov Electrocatalysis and photocatalysis are also emerging as green strategies for C-N bond formation and could be applied to activate the compound in novel ways. rsc.orgacs.org Organocatalysis, which avoids the use of metals entirely, presents another key research direction. Chiral organocatalysts could be employed to achieve enantioselective transformations, such as asymmetric fluorination or other modifications, yielding valuable chiral building blocks for the pharmaceutical industry. beilstein-journals.orgnih.govprinceton.eduresearchgate.net
Table 1: Potential Catalytic Systems for Future Research
| Catalytic System | Potential Reaction Type | Research Goal |
| Copper(I/II) Complexes | Heterocycle Synthesis, N-Arylation | Efficient synthesis of novel ligands and complex nitrogen-containing molecules. nih.gov |
| Cobalt(I/II) Complexes | C-N Bond Coupling, Dehydrogenation | Sustainable and atom-economic synthesis pathways using earth-abundant metals. digitellinc.comacs.org |
| Palladium Complexes | Buchwald-Hartwig Amination | Selective C-N bond formation for creating pharmaceutical intermediates and functional materials. nih.gov |
| Organocatalysts | Asymmetric Fluorination, Aldol Reactions | Metal-free, enantioselective synthesis of chiral derivatives. beilstein-journals.orgprinceton.eduresearchgate.net |
| Electrocatalysis/Photocatalysis | Green Amination, C-N Coupling | Development of sustainable and energy-efficient synthetic methods. rsc.orgacs.org |
Integration in Advanced Materials Science Research
The incorporation of fluorine into organic molecules is known to impart unique properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. acs.org These attributes make this compound an attractive candidate for integration into advanced materials. As a functional monomer, it could be used in the synthesis of specialty fluorinated polymers. acs.orgdakenchem.comtcichemicals.com The presence of the ethylamino and nitrile groups offers sites for polymerization or cross-linking, while the fluorinated phenyl ring could contribute to desirable bulk properties like hydrophobicity, low surface energy, and a low refractive index. acs.orgrsc.org
Future research should explore the polymerization of this compound, either through self-polymerization or as a co-monomer with other monomers, to create novel fluorinated polyamides, polyimides, or other high-performance polymers. alfa-chemistry.com These materials could find applications in coatings, membranes, or electronic components. For instance, its structural similarity to precursors used in the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes for OLEDs suggests its potential as a building block for new optoelectronic materials. ossila.com The interplay between the electron-donating ethylamino group and the electron-withdrawing nitrile and fluorine moieties could lead to materials with interesting photophysical properties.
Computational Design of Functional Derivatives for Targeted Chemical Properties
In silico methods are becoming indispensable in modern chemical research, allowing for the rational design of molecules with tailored properties before their synthesis. nih.govnih.gov Computational modeling can be powerfully applied to this compound to predict how structural modifications would influence its chemical and physical characteristics. By modeling parameters such as electrostatic potential, molecular orbital energies, and steric factors, researchers can design derivatives with enhanced efficacy for specific applications, such as pharmaceutical intermediates or functional materials. researchgate.netdtu.dk
A key area for computational exploration is the design of derivatives with optimized biological activity. For example, models can predict how changes to the ethyl group or the addition of other substituents on the aromatic ring would affect binding to a specific enzyme or receptor. This approach can guide the synthesis of new compounds with improved potency or selectivity. researchgate.net Similarly, in silico tools can be used to predict properties relevant to materials science, such as predicting the bandgap, charge transport properties, or polymer morphology of materials derived from the compound. This computational pre-screening can save significant time and resources by prioritizing the most promising candidate molecules for experimental validation. acs.org
Table 2: Derivative Design Strategies via Computational Modeling
| Design Strategy | Targeted Property | Potential Application |
| Modification of N-Alkyl Group | Lipophilicity, Steric Hindrance | Improved bioavailability in drug candidates. |
| Additional Ring Substitution | Electronic Properties, H-Bonding | Tuning of optoelectronic properties for OLEDs. ossila.com |
| Isosteric Replacement of Nitrile | Polarity, Receptor Binding | Modulation of biological activity for new pharmaceuticals. |
| Isotopic Labeling (e.g., Deuterium) | Metabolic Stability | Enhanced pharmacokinetic profiles of drug candidates. |
Interdisciplinary Collaborative Research Initiatives
Maximizing the scientific potential of this compound will require synergistic efforts across multiple scientific disciplines. The journey from a simple building block to a high-value product is complex, necessitating a collaborative approach.
Future progress will depend on initiatives that bring together:
Synthetic Organic Chemists to develop efficient, scalable, and sustainable routes to the compound and its derivatives, as explored in section 7.1.
Computational Chemists to perform in silico studies that guide the design of new molecules with desired properties, as outlined in section 7.3, thereby rationalizing experimental efforts. dtu.dk
Materials Scientists and Engineers to polymerize the novel monomers and characterize the resulting materials, evaluating their thermal, mechanical, and electronic properties for applications discussed in section 7.2. acs.org
Pharmacologists and Biochemists to screen new derivatives for biological activity, identify molecular targets, and evaluate their potential as therapeutic agents.
Chemical Engineers to develop and optimize manufacturing processes, ensuring that promising compounds can be produced safely, economically, and at a scale sufficient for industrial use. nih.gov
Such interdisciplinary collaborations will be crucial for translating fundamental chemical discoveries related to this compound into practical applications, whether in next-generation materials, innovative electronics, or new medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
